Aurotiomalato de sodio

Descripción general

Descripción

Synthesis Analysis

Sodium aurothiomalate's synthesis involves complex reactions where gold is reduced and coordinated with thiomalate ligands. The precise stoichiometry of reactions toward gold nanoparticle formation, such as those involved in sodium aurothiomalate's synthesis, is crucial. Chen et al. (2018) described a method for the stoichiometric synthesis of water-soluble gold nanoparticles, which provides insights into the careful balance of reactions required for synthesizing gold compounds like sodium aurothiomalate (Chen et al., 2018).

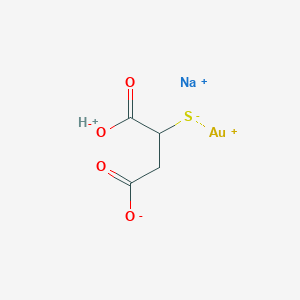

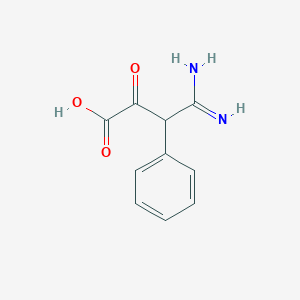

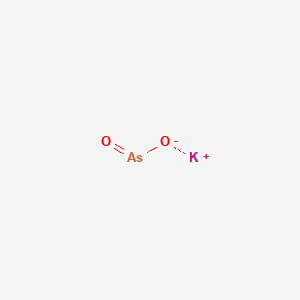

Molecular Structure Analysis

The molecular structure of sodium aurothiomalate is characterized by gold being centrally coordinated to sulfur atoms derived from thiomalate. This coordination is key to its stability and reactivity. Detailed analyses using techniques such as X-ray diffraction and electron microscopy can reveal the arrangement of gold and sulfur atoms, providing insights into the compound's chemical behavior.

Chemical Reactions and Properties

Sodium aurothiomalate participates in various chemical reactions, reflecting its complex behavior as a gold(I) compound. It can interact with serum proteins, as demonstrated by Iqbal et al. (2009), who found that a significant portion of protein-bound gold from aurothiomalate attaches to albumin and globulins, indicating its reactive nature with biological molecules (Iqbal et al., 2009).

Physical Properties Analysis

The physical properties of sodium aurothiomalate, such as solubility, melting point, and molecular weight, are influenced by its gold-thiomalate structure. These properties are critical for its formulation and application in various settings, impacting its stability, distribution, and interaction with biological systems.

Chemical Properties Analysis

The chemical properties of sodium aurothiomalate, including its redox potential, reactivity towards other compounds, and coordination chemistry, are central to its biological effects and its interactions with proteins and DNA. Darabi et al. (2015) explored its reactivity with model proteins, highlighting the distinct chemical interactions that underpin its therapeutic and toxicological profiles (Darabi et al., 2015).

Aplicaciones Científicas De Investigación

Tratamiento de la artritis reumatoide

El aurotiomalato de sodio es un compuesto de oro que se utiliza por sus efectos antirreumáticos inmunosupresores . Es más eficaz en la artritis reumatoide progresiva activa y de poco o ningún valor en presencia de deformidades extensas o en el tratamiento de otras formas de artritis .

Manejo del síndrome de Felty

El síndrome de Felty, una complicación de la artritis reumatoide, se puede manejar con this compound . Este síndrome se caracteriza por la tríada de artritis reumatoide, neutropenia y esplenomegalia.

Manejo de la artritis reumatoide juvenil

La artritis reumatoide juvenil, un tipo de artritis que causa inflamación articular y rigidez durante más de seis semanas en un niño de 16 años o menos, también se puede manejar con this compound .

Manejo de la artritis psoriásica

La artritis psoriásica, una forma de artritis que afecta a algunas personas que tienen psoriasis, se puede manejar con this compound . Los principales síntomas son dolor articular, rigidez e hinchazón.

Posible tratamiento para la leishmaniasis

Los medicamentos basados en aurotiomalato, como el this compound, podrían ser eficaces contra la leishmaniasis . La leishmaniasis es un importante problema de salud pública en todo el mundo en muchas partes del mundo. Los medicamentos antileishmania actuales solo tienen una eficacia clínica limitada .

Efectos citotóxicos en los parásitos

El this compound podría tener efectos citotóxicos en los parásitos a través del papel de sustrato falso del tiomalato en el ciclo del ácido cítrico contra el malato .

Efectos inmunosupresores y antiinflamatorios

El this compound tiene efectos inmunosupresores y antiinflamatorios . Estos efectos podrían ser beneficiosos en diversas afecciones inflamatorias y autoinmunes.

Efectos inhibitorios de la producción de prostaglandinas

Mecanismo De Acción

Target of Action

Sodium aurothiomalate, also known as Tauredon, is primarily used for its immunosuppressive anti-rheumatic effects . The precise target of sodium aurothiomalate is unknown, but it is known to inhibit the synthesis of prostaglandins .

Mode of Action

It is known to inhibit the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .

Biochemical Pathways

Sodium aurothiomalate is known to affect the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation. By inhibiting prostaglandin synthesis, sodium aurothiomalate can help reduce inflammation and other symptoms associated with rheumatoid arthritis .

Pharmacokinetics

Sodium aurothiomalate is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 . About 85-90% of the drug is protein-bound . The elimination half-life is between 6-25 days , and it is excreted in urine (60-90%) and faeces (10-40%) .

Result of Action

The primary result of sodium aurothiomalate’s action is the suppression of the synovitis of active rheumatoid disease . This leads to a reduction in inflammation and pain, improving the quality of life for patients with rheumatoid arthritis .

Safety and Hazards

Direcciones Futuras

Aurothiomalate derivatives are useful for treating rheumatoid arthritis, but have emerged as a promising therapeutic candidate for leishmaniasis . Aurothiomalate-based drugs could be effective against leishmaniasis through two direct and indirect mechanisms . Future studies should evaluate Gold thiomalate against L. major in vitro and in vivo conditions .

Propiedades

IUPAC Name |

disodium;gold(1+);2-sulfidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIHRIQNJCRFQX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3AuNa2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39377-38-3 (di-hydrochloride salt, mono-hydrate) | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

390.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water; practically insoluble in alcohol, ether | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease., ...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate., Gold dermatosis is mediated, at least in part, by allergic mechanisms | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts | |

CAS RN |

12244-57-4 | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium aurothiomalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

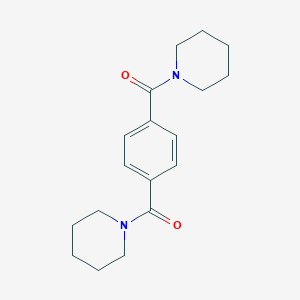

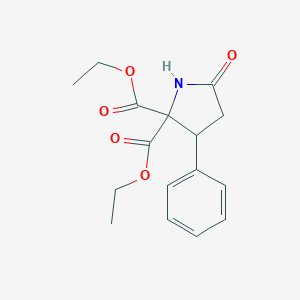

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

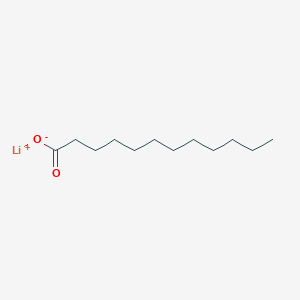

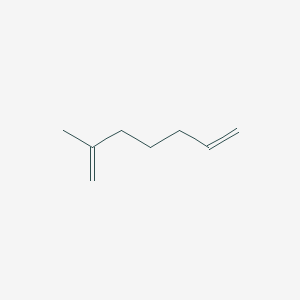

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)